molecular formula C13H13N3O3 B3470080 2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B3470080
M. Wt: 259.26 g/mol
InChI Key: DEOFTNKOQGMBCG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a fused pyrimido-isoquinoline core with three ketone groups and two methyl substituents at positions 2 and 2. This structure is part of a broader class of pyrimido-isoquinoline derivatives known for diverse bioactivities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

2,4-dimethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-15-11-10(12(18)16(2)13(15)19)7-4-3-5-9(17)8(7)6-14-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOFTNKOQGMBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents under controlled conditions. For instance, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate can yield the desired pyrimidoisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

Antimicrobial Activity
  • 2,4,6-Trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone (QC): This tetraone derivative, synthesized via QSAR-guided methods, lacks the 9,10-dihydro moiety and includes an additional ketone group. It exhibits moderate activity against Klebsiella pneumoniae (MIC = 64 µg/mL) but lower potency against MRSA compared to the target compound .
  • 8-Thioaryl Derivatives (e.g., Compound 35): Substitution with benzenethiol groups at positions 8 and 9 (as in compound 35) enhances antibacterial activity, achieving MIC values of 0.5–64 µg/mL against Gram-positive bacteria. Notably, compound 28 (a related derivative) shows twice the potency of vancomycin against MRSA (MIC = 0.5 µg/mL) .
Anticancer Potential
  • 3,4-Dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione (4a): This phenanthridine-quinone hybrid demonstrates cytotoxicity against breast (MCF-7) and lung (NCI-H460) cancer cell lines.
  • Chlorophenyl and Fluorophenyl Derivatives :
    Substitution at position 9 with 4-chlorophenyl or 4-fluorophenyl groups (e.g., CAS 1030570-07-0 and 1030672-84-4) improves lipophilicity and may enhance blood-brain barrier penetration, critical for targeting brain cancers (e.g., SF268) .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends Bioactivity Highlights
Target Compound 351.36 (C19H17N3O4) 2,4-dimethyl, 9,10-dihydro Moderate polarity Broad-spectrum antimicrobial
9-(4-Chlorophenyl) Derivative (CAS 1030570-07-0) 369.80 4-Cl, 2,4-dimethyl Enhanced lipophilicity Anticancer (SF268, IC50 = 1.2 µM)
8-Thioaryl Compound 35 516.11 (C27H22N3O4S2) 8,9-bis(phenylthio) Low aqueous solubility Gram-positive bacteria (MIC = 0.5 µg/mL)

Structure–Activity Relationship (SAR) Insights

  • Methyl Substituents : The 2,4-dimethyl groups in the target compound reduce steric hindrance, facilitating binding to bacterial topoisomerases .
  • Dihydro Moiety: Partial saturation of the isoquinoline ring enhances metabolic stability compared to fully aromatic analogues (e.g., QC) .
  • Electron-Withdrawing Groups : Chlorine or fluorine at position 9 increases electrophilicity, potentiating anticancer activity via DNA intercalation or redox cycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Reactant of Route 2
2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

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